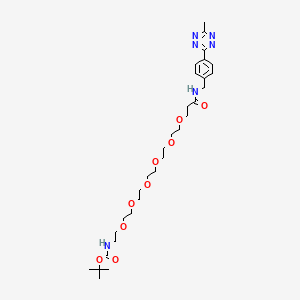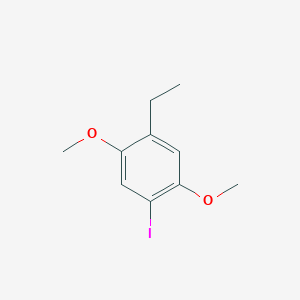
1,4-Dimethoxy-2-ethyl-5-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dimethoxy-2-ethyl-5-iodobenzene is an organic compound with the molecular formula C10H13IO2 It is a derivative of benzene, featuring methoxy groups at the 1 and 4 positions, an ethyl group at the 2 position, and an iodine atom at the 5 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dimethoxy-2-ethyl-5-iodobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 1,4-dimethoxy-2-ethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the iodine being introduced to the aromatic ring at the 5 position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dimethoxy-2-ethyl-5-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the iodine atom.
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used for oxidizing the ethyl group.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used to reduce the iodine atom.
Major Products Formed
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Products include 1,4-dimethoxy-2-carboxybenzene or 1,4-dimethoxy-2-formylbenzene.
Reduction: The major product is 1,4-dimethoxy-2-ethylbenzene.
Wissenschaftliche Forschungsanwendungen
1,4-Dimethoxy-2-ethyl-5-iodobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1,4-Dimethoxy-2-ethyl-5-iodobenzene exerts its effects depends on the specific reaction or application. In electrophilic aromatic substitution, the iodine atom acts as an electron-withdrawing group, influencing the reactivity of the aromatic ring. In biological systems, it may interact with enzymes or receptors, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dimethoxybenzene: Lacks the ethyl and iodine substituents, making it less reactive in certain types of reactions.
1,4-Dimethoxy-2-ethylbenzene: Lacks the iodine substituent, affecting its reactivity in substitution reactions.
1,4-Dimethoxy-5-iodobenzene: Lacks the ethyl group, influencing its physical and chemical properties.
Uniqueness
1,4-Dimethoxy-2-ethyl-5-iodobenzene is unique due to the presence of both the ethyl and iodine substituents, which confer distinct reactivity and properties. This combination allows for a wider range of chemical transformations and applications compared to its simpler analogs.
Eigenschaften
Molekularformel |
C10H13IO2 |
|---|---|
Molekulargewicht |
292.11 g/mol |
IUPAC-Name |
1-ethyl-4-iodo-2,5-dimethoxybenzene |
InChI |
InChI=1S/C10H13IO2/c1-4-7-5-10(13-3)8(11)6-9(7)12-2/h5-6H,4H2,1-3H3 |
InChI-Schlüssel |
AAUILAUBBSBCCS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1OC)I)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


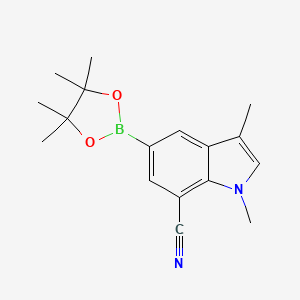
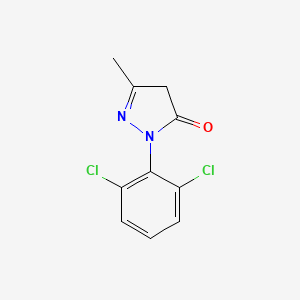
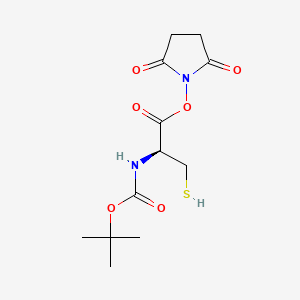
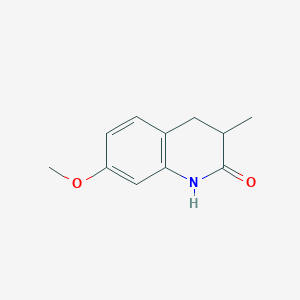


![(S)-3-Boc-4-[(3-indolyl)methyl]-2,2-dimethyloxazolidine](/img/structure/B14046918.png)

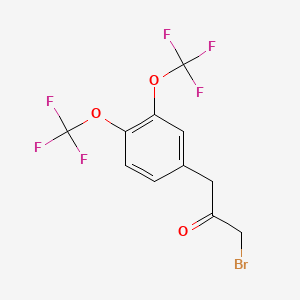


![3-(5-Carboxypentyl)-2-[7-[3-(5-carboxypentyl)-1,1-dimethyl-7-sulfobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indole-7-sulfonate](/img/structure/B14046954.png)
